molecular formula C5H12ClNO2 B2656270 3,3-Dimethoxyazetidine hydrochloride CAS No. 2413885-22-8

3,3-Dimethoxyazetidine hydrochloride

Cat. No.: B2656270
CAS No.: 2413885-22-8
M. Wt: 153.61
InChI Key: VMENWOKQWSVFKS-UHFFFAOYSA-N
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Description

3,3-Dimethoxyazetidine hydrochloride is a chemical compound with the molecular formula C5H11NO2·HCl It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethoxyazetidine hydrochloride typically involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines under microwave irradiation . These methods provide efficient routes to obtain the desired azetidine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The use of microwave irradiation and other advanced techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethoxyazetidine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted azetidines .

Mechanism of Action

The mechanism of action of 3,3-Dimethoxyazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, facilitating the formation of new chemical bonds. Its unique structure allows it to participate in ring-opening reactions and other transformations that are crucial for its biological and chemical activity .

Comparison with Similar Compounds

Uniqueness: 3,3-Dimethoxyazetidine hydrochloride is unique due to its methoxy substituents, which impart distinct electronic and steric properties.

Properties

IUPAC Name

3,3-dimethoxyazetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-7-5(8-2)3-6-4-5;/h6H,3-4H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBWWJCJZICFZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1(CNC1)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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